molecular formula C13H16O2 B1623705 2-Butenoic acid, 3-phenylpropyl ester CAS No. 68922-07-6

2-Butenoic acid, 3-phenylpropyl ester

Cat. No.: B1623705
CAS No.: 68922-07-6
M. Wt: 204.26 g/mol
InChI Key: OSJGHGHIAYUYSS-FARCUNLSSA-N
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Description

2-Butenoic acid, 3-phenylpropyl ester is a chemical of significant interest in agricultural and veterinary research, particularly for the development of novel acaricidal agents. Investigations into 3-arylpropionate derivatives have demonstrated that this structural class possesses excellent efficacy against mange mites such as Psoroptes cuniculi , with certain compounds showing activity superior to the standard drug ivermectin . The ester functional group is established as vital for this high activity, with studies on structure-activity relationships indicating that small steric hindrance near the ester group is advantageous for potency . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This makes it a suitable candidate for pharmacokinetic studies and the isolation of impurities in preparative separation workflows . Researchers can leverage this compound as a promising candidate for exploring new high-efficient acaricide solutions and developing robust analytical methods for its quantification and purification.

Properties

CAS No.

68922-07-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-phenylpropyl (E)-but-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h2-5,7-9H,6,10-11H2,1H3/b7-2+

InChI Key

OSJGHGHIAYUYSS-FARCUNLSSA-N

SMILES

CC=CC(=O)OCCCC1=CC=CC=C1

Isomeric SMILES

C/C=C/C(=O)OCCCC1=CC=CC=C1

Canonical SMILES

CC=CC(=O)OCCCC1=CC=CC=C1

Other CAS No.

68922-07-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The following table summarizes key differences between 2-butenoic acid, 3-phenylpropyl ester and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Acid Substituent Key Applications/Sources
This compound C₁₃H₁₆O₂ 204.26 3-phenylpropyl None Volatile flavor compound
2-Butenoic acid, 3-methyl-, 2-methylpropyl ester C₉H₁₆O₂ 156.22 2-methylpropyl 3-methyl NIST-standardized compound
Ethyl cinnamate (3-phenyl-2-propenoic acid ethyl ester) C₁₁H₁₂O₂ 176.21 Ethyl 3-phenyl Flavoring agent
Butanoic acid, 2-phenylpropyl ester C₁₃H₁₈O₂ 206.28 2-phenylpropyl Butanoic acid Synthetic flavor compound

Key Observations :

  • Ester Chain Length : The 3-phenylpropyl group in the target compound increases molecular weight and lipophilicity compared to ethyl or methyl esters. This may reduce volatility and enhance membrane permeability in biological systems.

Physicochemical and Functional Differences

Volatility and Solubility
  • The 3-phenylpropyl ester’s higher molecular weight (204.26 g/mol) compared to ethyl cinnamate (176.21 g/mol) likely reduces its volatility, making it less prominent in headspace analyses but more persistent in lipid-rich matrices .
Reactivity
  • The α,β-unsaturated ester in 2-butenoic acid derivatives can undergo nucleophilic additions, a feature exploited in prodrug design. In contrast, saturated esters (e.g., butanoic acid esters) lack this reactivity .

Q & A

Basic Research Questions

Q. How can 2-butenoic acid, 3-phenylpropyl ester be reliably identified in complex mixtures?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention index (RT: 28.12) and mass spectral data (MSD LIB#: 1282) as primary identifiers . Cross-reference with synthetic standards and spectral libraries (e.g., NIST Chemistry WebBook) to confirm molecular ion peaks (m/z 206) and fragmentation patterns. For structural confirmation, employ 1H^1H- and 13C^13C-NMR to resolve signals for the ester carbonyl (~170 ppm) and phenylpropyl substituents .

Q. What are the optimal conditions for synthesizing this compound?

  • Methodology : Utilize esterification of 3-phenylpropanol with 2-butenoic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester carbonyl formation (~1740 cm1^{-1}). Optimize temperature (80–100°C) and solvent (toluene or dichloromethane) to maximize yield while minimizing side reactions like dehydration .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodology : Combine solid-phase extraction (SPE) with reversed-phase HPLC-UV/Vis (λ = 210–240 nm) for quantification. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plant essential oils) and calibrate with certified reference materials .

Advanced Research Questions

Q. How can discrepancies in spectral data for this compound across literature sources be resolved?

  • Methodology : Perform comparative analysis using high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight (FW: 206). Cross-validate NMR data with computational tools (e.g., DFT calculations for 13C^13C chemical shifts) to address contradictions in peak assignments . For unresolved issues, replicate experiments under controlled conditions (e.g., standardized solvent systems) .

Q. What experimental design is recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using a factorial design:

  • Variables : pH (2–10), temperature (4–60°C), and light exposure.
  • Analysis : Monitor degradation via HPLC for loss of parent compound and GC-MS for degradation byproducts (e.g., 3-phenylpropanol or 2-butenoic acid). Use Arrhenius modeling to predict shelf-life .

Q. How can computational modeling predict the compound’s reactivity in esterase-mediated hydrolysis?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions between the ester and human carboxylesterase (CES1). Validate predictions with in vitro assays using liver microsomes and LC-MS/MS to quantify hydrolysis rates. Compare results with structurally analogous esters (e.g., citronellyl tiglate) to identify substituent effects .

Q. What strategies address challenges in isolating stereoisomers of this compound?

  • Methodology : Use chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy. For diastereomers, leverage NOESY NMR to assign configurations based on spatial proximity of protons .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s acute toxicity?

  • Methodology : Review hazard classifications from multiple SDS (e.g., Synerzine vs. Indagoo) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized protocols. Cross-reference with regulatory databases (e.g., EPA) to align findings with established thresholds .

Q. What protocols ensure reproducibility in synthesizing derivatives of this ester for structure-activity studies?

  • Methodology : Document reaction parameters (e.g., stoichiometry, catalyst loading) using FAIR data principles. Share raw spectral data and chromatograms via open repositories (e.g., Zenodo). Validate synthetic routes through inter-laboratory studies .

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